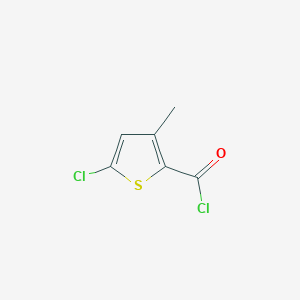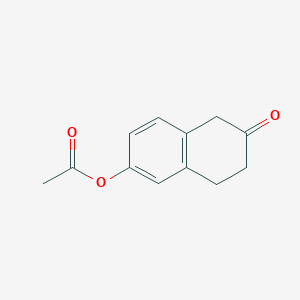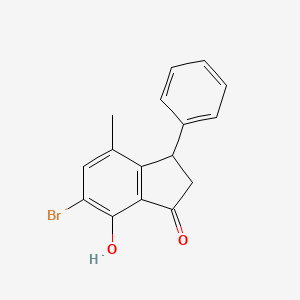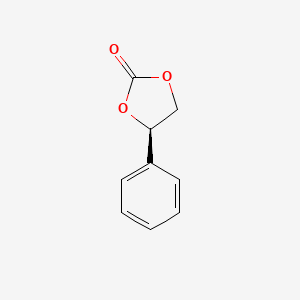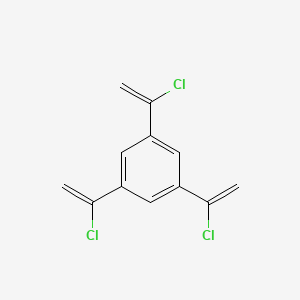![molecular formula C11H26I2N2O B14359776 4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide CAS No. 90355-96-7](/img/structure/B14359776.png)
4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C11H24I2N2O, and it is characterized by the presence of a morpholine ring substituted with a methyl group and a trimethylazaniumyl propyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide typically involves multiple steps. One common method includes the reaction of morpholine with methyl iodide to form N-methylmorpholine. This intermediate is then reacted with 3-(trimethylazaniumyl)propyl iodide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-4-oxido-morpholin-4-ium
- 4-(3-BENZYLOXY-2-BUTYRYLOXY-PROPYL)-4-METHYL-MORPHOLIN-4-IUM, IODIDE
- 4-[1H-INDOL-3-YL(METHYLSULFANYL)METHYLENE]MORPHOLIN-4-IUM IODIDE
Uniqueness
4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide is unique due to its specific structural features, such as the presence of both a morpholine ring and a trimethylazaniumyl propyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
90355-96-7 |
|---|---|
Fórmula molecular |
C11H26I2N2O |
Peso molecular |
456.15 g/mol |
Nombre IUPAC |
trimethyl-[3-(4-methylmorpholin-4-ium-4-yl)propyl]azanium;diiodide |
InChI |
InChI=1S/C11H26N2O.2HI/c1-12(2,3)6-5-7-13(4)8-10-14-11-9-13;;/h5-11H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
JFEYAGFUNVZGHT-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCOCC1)CCC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
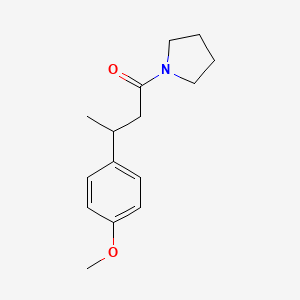
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
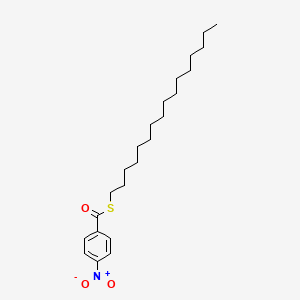
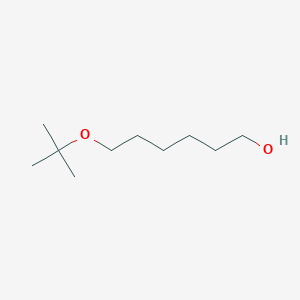

![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
